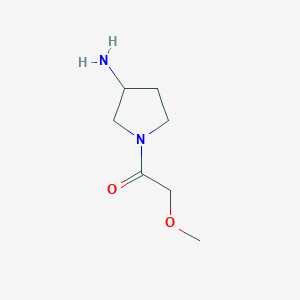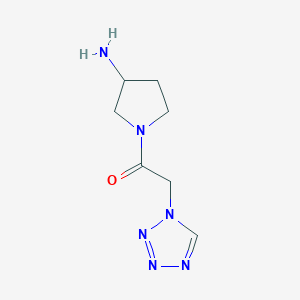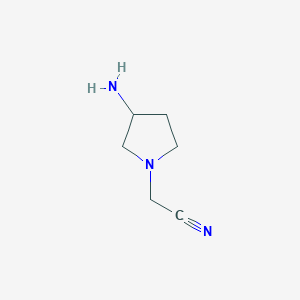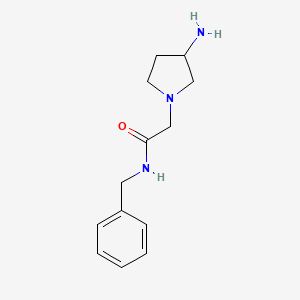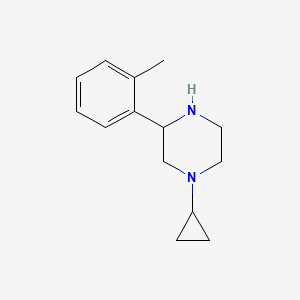
1-Cyclopropyl-3-(2-methylphenyl)piperazine
Overview
Description
“1-Cyclopropyl-3-(2-methylphenyl)piperazine” is a compound with the molecular formula C14H20N2 and a molecular weight of 216.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Cyclopropyl-3-(2-methylphenyl)piperazine”, has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-3-(2-methylphenyl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a cyclopropyl group and a 2-methylphenyl group .
Chemical Reactions Analysis
Piperazine derivatives, including “1-Cyclopropyl-3-(2-methylphenyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, Ugi reactions, and ring-opening reactions of aziridines .
Physical And Chemical Properties Analysis
“1-Cyclopropyl-3-(2-methylphenyl)piperazine” is a compound with a molecular weight of 216.32 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved documents.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that derivatives of 1-Cyclopropyl-3-(2-methylphenyl)piperazine show promising antibacterial and antifungal activities. A study highlights the synthesis of amide derivatives of quinolone, incorporating 1-cyclopropyl and piperazine substitutions, demonstrating significant antibacterial activity against strains like S. aureus, B. subtilis, E. coli, P. aeruginosa, and antifungal activity against C. albicans (Patel, Patel, & Chauhan, 2007).
Anticancer and Antituberculosis Properties
Another study focused on the synthesis of derivatives with the 1-cyclopropyl piperazine moiety, exploring their anticancer and antituberculosis properties. Selected compounds demonstrated in vitro anticancer activity against the human breast cancer cell line MDA-MB-435, as well as significant antituberculosis activity, showcasing the potential of these derivatives in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Biofilm Inhibition and Enzymatic Activity
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed compounds with potent biofilm inhibition activities against bacterial strains such as E. coli, S. aureus, and S. mutans. Moreover, these compounds exhibited excellent inhibitory activities against the MurB enzyme, suggesting their potential in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Novel Therapeutic Agents
The exploration of 1-cyclopropyl-3-(2-methylphenyl)piperazine derivatives also extends to the design of novel therapeutic agents. For instance, derivatives have been synthesized for potential use as positron emission tomography radiotracers, aiming at improved diagnostic tools in oncology. These studies underline the versatility of the 1-cyclopropyl piperazine moiety in the development of new diagnostic and therapeutic agents (Abate et al., 2011).
Safety And Hazards
The safety data sheet for “1-Cyclopropyl-3-(2-methylphenyl)piperazine” indicates that it may be harmful if swallowed and may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and storing the compound in a locked up place .
Future Directions
The future directions for “1-Cyclopropyl-3-(2-methylphenyl)piperazine” and other piperazine derivatives could involve further exploration of their synthesis methods and potential applications. Given their wide range of biological and pharmaceutical activities, these compounds could be used in the development of new drugs .
properties
IUPAC Name |
1-cyclopropyl-3-(2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-4-2-3-5-13(11)14-10-16(9-8-15-14)12-6-7-12/h2-5,12,14-15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKCDKDRSLJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CCN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



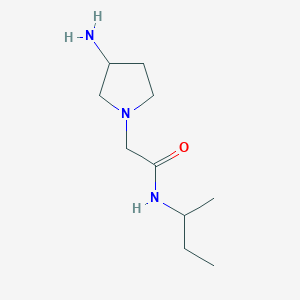
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
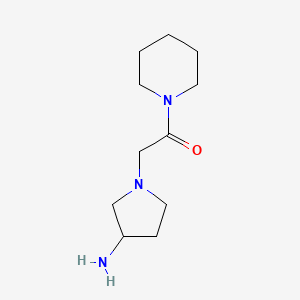
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1468140.png)
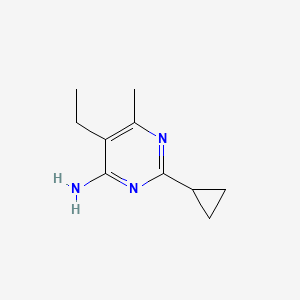
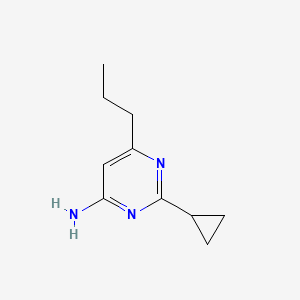
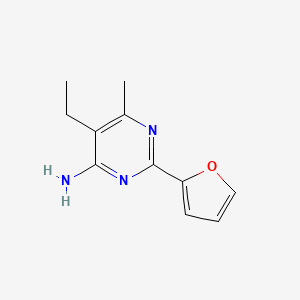
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
